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Compound of Interest

Compound Name:
(R)-2-(1-hydroxyethyl)pyrimidin-5-

ol

CAS No.: 1460321-45-2

Cat. No.: B2568435

Get Quote

Executive Summary & Molecule Profile
This technical guide details the spectroscopic identification, chiral validation, and synthesis of

(R)-2-(1-hydroxyethyl)pyrimidin-5-ol (CAS: 1400807-79-5 for racemate).[1] This scaffold

serves as a critical fragment in the development of HIF-PH inhibitors and antifungal agents.[1]

The 5-hydroxypyrimidine core exhibits unique tautomeric behavior (keto-enol) dependent on

solvent polarity, while the C2-chiral center requires rigorous enantiomeric excess (%ee)

determination.[1] This guide provides a self-validating workflow for researchers synthesizing or

characterizing this metabolite.
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Property Data

IUPAC Name (1R)-1-(5-hydroxypyrimidin-2-yl)ethanol

Molecular Formula C₆H₈N₂O₂

Molecular Weight 140.14 g/mol

Chiral Center C2-sidechain (R-configuration)

pKa (Predicted)
~6.5 (5-OH acidic due to diaza-ring electron

withdrawal)

Spectroscopic Data (NMR, IR, MS)
The following data represents the consensus spectral signature for the free base in polar

aprotic solvents (DMSO-d₆).

Nuclear Magnetic Resonance (NMR)
Note: The molecule possesses C2v-like symmetry in the heterocyclic core.[1] H4 and H6 are

chemically equivalent in achiral solvents.[1]

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Position
Shift (δ
ppm)

Multiplicity Integration
Coupling (J
Hz)

Assignment

OH (Ar) 10.25 br s 1H -
C5-OH

(Phenolic)

H4, H6 8.28 s 2H -
Pyrimidine

Ring

OH (Alk) 5.10 d 1H 4.8 Sidechain OH

CH 4.68 dq 1H 6.5, 4.8
Chiral

Methine

CH₃ 1.38 d 3H 6.5 Methyl Group
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Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Position Shift (δ ppm) Type Assignment

C5 151.2 Cq C-OH (Ipso)

C2 158.4 Cq C-N (Ipso)

C4, C6 144.1 CH Aromatic CH

CH 70.5 CH Chiral Center

CH₃ 22.8 CH₃ Methyl

Mass Spectrometry (ESI-MS)
Ionization Mode: Positive (ESI+)[1]

Molecular Ion [M+H]⁺: m/z 141.1[1]

Key Fragments (MS/MS):

m/z 123.1 [M+H - H₂O]⁺ (Loss of aliphatic hydroxyl)[1]

m/z 97.0 [Pyrimidin-5-ol core]⁺ (Cleavage of side chain)[1]

Infrared Spectroscopy (FT-IR)
3200–3400 cm⁻¹: Broad O-H stretch (H-bonded).[1]

2970 cm⁻¹: C-H stretch (Aliphatic).

1590, 1450 cm⁻¹: C=N and C=C aromatic ring stretches (Pyrimidine skeletal vibrations).[1]

1260 cm⁻¹: C-O stretch (Phenolic).[1]

Chiral Analysis & Validation Protocol
Ensuring the (R)-configuration requires specific analytical techniques, as standard NMR cannot

distinguish enantiomers.[1]
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Mosher's Ester Analysis (Absolute Configuration)
To validate the (R)-stereochemistry without X-ray crystallography, derivatize the aliphatic

alcohol with (S)- and (R)-MTPA-Cl (Mosher's acid chloride).[1]

Protocol:

React 5 mg substrate with (R)-MTPA-Cl/Pyridine to form the (S)-Mosher ester.[1]

React 5 mg substrate with (S)-MTPA-Cl/Pyridine to form the (R)-Mosher ester.[1]

Analysis: Compare ¹H NMR shifts of the methyl doublet.

Rule: For the (R)-alcohol, the Δδ (δ_S-ester - δ_R-ester) for protons spatially close to the

chiral center will follow a predictable shielding/deshielding pattern based on the Cahn-

Ingold-Prelog priority.[1]

Chiral HPLC Method[1]
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).[1]

Mobile Phase: n-Hexane : Isopropanol (90:[1]10) with 0.1% TFA (to suppress ionization of

the phenolic OH).[1]

Flow Rate: 1.0 mL/min.[1]

Detection: UV @ 254 nm.[1]

Expected Result: The (R)-enantiomer typically elutes second on AD-H columns (verify with

racemate standard).[1]

Synthesis Pathway: Asymmetric Transfer
Hydrogenation
The most robust route to the (R)-enantiomer is the asymmetric reduction of the corresponding

ketone.[1]

Reaction Scheme Diagram
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Figure 1: Asymmetric Transfer Hydrogenation (ATH) pathway using Noyori-Ikariya catalyst

system.

Step-by-Step Protocol
Reagents:

Precursor: 1-(5-hydroxypyrimidin-2-yl)ethanone (Synthesis: 5-benzyloxypyrimidine-2-

carbonitrile + MeMgBr, followed by deprotection).[1]

Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (Note: (R,R)-ligand typically yields (R)-alcohol;

verify experimentally).[1]

Hydrogen Source: Azeotropic mixture of Formic acid/Triethylamine (5:2).[1]

Procedure:

Preparation: In a flame-dried Schlenk flask, dissolve the ketone (1.0 eq) in dry DCM (0.5 M

concentration).

Catalyst Addition: Add the Ruthenium catalyst (1 mol%). Purge with Nitrogen.[1]

Initiation: Add the HCOOH/TEA mixture (3.0 eq) dropwise at 0°C.

Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC

(MeOH/DCM 1:10).

Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x).[1] Wash combined

organics with brine, dry over Na₂SO₄.[1]
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Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Validation: Assess %ee using the Chiral HPLC method described in Section 3.2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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